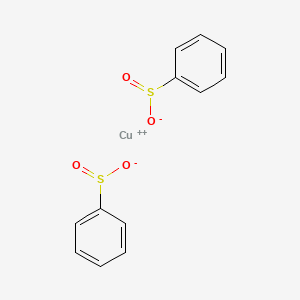

copper(II) benzenesulfinate

Description

Significance of Sulfinate Ligands in Coordination Chemistry

Sulfinate ligands (RSO₂⁻) are a significant class of ligands in coordination chemistry due to their versatile coordination modes. They can act as monodentate ligands, coordinating through one of the oxygen atoms, or as bidentate chelating or bridging ligands. This flexibility allows for the construction of a wide array of coordination polymers and discrete molecular complexes. researchgate.net The sulfinate group's electronic properties can influence the redox potential and catalytic activity of the metal center to which it is bound. Furthermore, sulfinate salts, such as sodium benzenesulfinate (B1229208), are valuable reagents in organic synthesis, serving as sources for the sulfonyl moiety in various coupling reactions, often catalyzed by transition metals like copper. chemicalbook.com

Overview of Copper(II) Coordination Compounds in Catalysis and Materials Science

In the realm of catalysis, copper(II) coordination compounds are prized for their ability to facilitate a wide range of organic transformations. These include oxidation reactions, coupling reactions like the Ullmann condensation, and cycloadditions. americanelements.commdpi.com Their catalytic prowess is often attributed to the accessible Cu(II)/Cu(I) and Cu(II)/Cu(III) redox couples. In materials science, copper(II) complexes serve as crucial building blocks for metal-organic frameworks (MOFs) and coordination polymers, materials noted for their porosity and potential applications in gas storage and separation. Current time information in Bangalore, IN.nih.gov Additionally, copper complexes are investigated as precursors for the synthesis of copper-based nanomaterials and for the deposition of thin films. americanelements.comgoogle.comresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

62283-33-4 |

|---|---|

Molecular Formula |

C12H10CuO4S2 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

copper;benzenesulfinate |

InChI |

InChI=1S/2C6H6O2S.Cu/c2*7-9(8)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8);/q;;+2/p-2 |

InChI Key |

JHCPRMVDOCTAMG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Advanced Structural Elucidation of Copper Ii Benzenesulfinate Compounds

Spectroscopic Characterization Techniques

The structural elucidation of copper(II) benzenesulfinate (B1229208) compounds relies heavily on a suite of spectroscopic techniques. Each method provides a unique insight into the electronic and geometric environment of the copper(II) center and the coordination mode of the benzenesulfinate ligand.

Vibrational Spectroscopy (FTIR) for Ligand-Metal Coordination Analysis

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for confirming the coordination of the benzenesulfinate ligand to the copper(II) ion. This is achieved by analyzing the shifts in the characteristic vibrational frequencies of the sulfinate group (–SO₂–) upon complexation.

In the free benzenesulfinate anion, as in sodium benzenesulfinate, the sulfinate group exhibits strong absorption bands corresponding to symmetric (νs) and asymmetric (νas) SO₂ stretching modes. When the benzenesulfinate ligand coordinates to the copper(II) center through its oxygen atoms (O,O'-bidentate or O-monodentate bridging), the frequencies of these stretching modes are altered due to the formation of the Cu-O bond. This change in the electron distribution within the S-O bonds serves as a clear indicator of metal-ligand interaction.

In related copper(II) complexes containing sulfonated ligands, the participation of the sulfonate group in metal coordination is confirmed by the presence and position of these bands. unesp.br For example, in various copper(II) complexes with sulfonated Schiff base ligands, the sulfonate stretching vibrations are observed in the regions of 1382–1386 cm⁻¹ and 1160–1181 cm⁻¹. mdpi.com The disappearance or shift of bands associated with other functional groups on a ligand, such as the broad O-H band around 3300-3400 cm⁻¹, can also signify deprotonation and subsequent coordination to the copper center. bch.ro

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Coordinated Sulfonates | Significance |

|---|---|---|

| Asymmetric SO₂ Stretch (ν_as) | ~1380 - 1390 | Indicates coordination of the sulfonate/sulfinate group. |

| Symmetric SO₂ Stretch (ν_s) | ~1160 - 1185 | Confirms metal-ligand bond formation. |

| C=N Stretch (in Schiff base complexes) | ~1600 - 1615 | Confirms the integrity of the Schiff base ligand upon complexation. mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is employed to investigate the electronic structure of the copper(II) ion within the benzenesulfinate complex. As a d⁹ metal ion, Cu(II) complexes are known for their characteristic colors, which arise from electronic transitions between d-orbitals (d-d transitions). libretexts.org

These transitions are typically broad and appear as low-intensity absorption bands in the visible region of the spectrum, generally between 500 and 800 nm. bch.rolibretexts.org The energy and shape of the d-d absorption band are highly sensitive to the coordination geometry around the Cu(II) ion. For copper(II) complexes with distorted octahedral or square-planar geometries, a single broad absorption band is often observed. bch.ro This band may be composed of several overlapping transitions, such as those from the dxy, dxz, and dyz orbitals to the half-filled dx²-y² orbital. researchgate.net For instance, some square-planar copper(II) Schiff base complexes exhibit a broad d-d transition in the 556-600 nm range. bch.ro In addition to the d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands can be observed in the UV region (typically below 450 nm). mdpi.com

The position of the absorption maximum (λmax) provides a direct measure of the crystal field splitting energy (Δ), which reflects the strength of the interaction between the copper ion and the coordinating ligands. scribd.com

| Complex Geometry | Typical λ_max for d-d Transitions (nm) | Associated Electronic Transition (assuming Octahedral) |

|---|---|---|

| Distorted Octahedral / Square Planar | 550 - 800 | t₂g → eg libretexts.org |

| Square Pyramidal | 600 - 700 | d_xy, d_xz, d_yz → d_x²-y² |

| Trigonal Bipyramidal | >800 | d_x²-y², d_xy → d_z² |

Nuclear Magnetic Resonance (NMR) Studies of Ligand Environments and Diamagnetic Precursors

Direct NMR analysis of copper(II) benzenesulfinate is generally impractical. The paramagnetic nature of the Cu(II) ion (d⁹ configuration) leads to significant broadening of NMR signals, rendering them unobservable or difficult to interpret. However, NMR spectroscopy is an indispensable tool for characterizing the diamagnetic components of the system, namely the benzenesulfinate ligand precursor (e.g., sodium benzenesulfinate) and any diamagnetic complexes that may be formed. acs.org

¹H and ¹³C NMR spectra are routinely used to confirm the structure and purity of the benzenesulfinate ligand before its reaction with the copper salt. Furthermore, an important reaction pathway involves the reduction of Cu(II) to diamagnetic Cu(I) by benzenesulfinic acid. rsc.org NMR spectroscopy can be used to study the resulting diamagnetic Cu(I) species and the organic oxidation products formed in this process. It is also common practice to study analogous complexes formed with diamagnetic metal ions, such as Zn(II), to gain insight into the ligand's coordination environment without the interference of paramagnetism.

| Nucleus | Compound Type | Significance |

|---|---|---|

| ¹H, ¹³C | Benzenesulfinate Ligand / Salt | Structural verification and purity assessment of the free ligand. acs.org |

| ¹H, ¹³C | Diamagnetic Zn(II) or Cu(I) Analogues | Provides a model for the ligand's coordination mode without paramagnetic broadening. rsc.org |

| ¹⁹F (if applicable) | Fluorinated Diamagnetic Analogues | Used to probe reaction mechanisms, such as the detection of transient Cu(I)-aryl species. rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most powerful and direct technique for studying the electronic ground state and coordination environment of the paramagnetic Cu(II) center. The EPR spectrum of a polycrystalline (powder) sample of a this compound complex provides key parameters: the principal components of the g-tensor (g∥ and g⊥ for axial symmetry) and the copper hyperfine coupling constants (A∥ and A⊥).

For the vast majority of Cu(II) complexes, the unpaired electron resides in the dx²-y² orbital, which corresponds to an elongated octahedral or square-planar geometry. This electronic ground state gives rise to a characteristic axial EPR spectrum where g∥ > g⊥ > 2.0023. researchgate.net Typical values fall in the range of g∥ ≈ 2.2–2.4 and g⊥ ≈ 2.04–2.09. researchgate.net The value of g∥ is particularly sensitive to the covalency of the in-plane sigma bonds.

A significant finding is that when excess benzenesulfinic acid is added to a solution of a Cu(II) salt, the EPR signal disappears. This provides direct evidence for a single electron transfer process where the sulfinic acid reduces Cu(II) to the EPR-silent, diamagnetic Cu(I) state. rsc.org

| EPR Parameter | Typical Value for d_x²-y² Ground State | Information Provided |

|---|---|---|

| g_parallel (g∥) | 2.20 - 2.40 | Reflects the energy of the d_xy → d_x²-y² transition; sensitive to covalency. researchgate.net |

| g_perpendicular (g⊥) | 2.04 - 2.09 | Reflects the energy of the d_xz,yz → d_x²-y² transition. researchgate.net |

| A_parallel (A∥) | (120 - 200) x 10⁻⁴ cm⁻¹ | Measures the hyperfine interaction between the electron spin and the copper nuclear spin (I = 3/2); indicates the nature of the ground state and degree of tetrahedral distortion. |

| G-factor (G) | > 4 | G = (g∥ - 2.0023) / (g⊥ - 2.0023). A value > 4 suggests a tetragonally elongated geometry with no significant exchange coupling between copper centers. |

Mass Spectrometric Analysis of Complex Formation and Stoichiometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is crucial for confirming the identity and stoichiometry of this compound complexes. nih.govrsc.org This method provides the mass-to-charge ratio (m/z) of the intact complex ion or its characteristic fragments.

For the parent compound, this compound, the expected molecular formula is C₁₂H₁₀CuO₄S₂, which has a monoisotopic mass of approximately 362.94 u. americanelements.com ESI-MS analysis would be expected to show a peak corresponding to this mass or adducts with solvent or counter-ions. acs.org For instance, in studies of related copper complexes, molecular ion peaks such as [M+H]⁺ or fragments corresponding to the loss of a ligand or water molecule, like [M-H₂O+H]⁺, are commonly observed. acs.org This analysis provides definitive evidence for the formation of the desired complex and can help elucidate its composition in solution. nih.gov

| Compound/Fragment | Formula | Expected Monoisotopic Mass (m/z) |

|---|---|---|

| This compound | [Cu(C₆H₅SO₂)₂] | 362.94 |

| Protonated Adduct | [Cu(C₆H₅SO₂)₂(H)]⁺ | 363.95 |

| Fragment (Loss of one ligand) | [Cu(C₆H₅SO₂)]⁺ | 203.93 |

Diffraction-Based Structural Determination

While spectroscopic methods provide valuable information about the local coordination and electronic environment, single-crystal X-ray diffraction offers an unambiguous, three-dimensional picture of the molecular structure of this compound compounds in the solid state.

Although a crystal structure for the simple [Cu(C₆H₅SO₂)₂] may not be widely reported, extensive studies on closely related analogues, such as copper(II) complexes with substituted benzenesulfonates, provide excellent models for its expected structure. A prime example is tetraaqua-bis(4-carboxy-benzenesulfonato)-copper(II) dihydrate. nih.gov In this compound, the Cu(II) ion is located on a center of inversion and features a classic Jahn-Teller distorted octahedral geometry. nih.gov The coordination sphere consists of four water molecules forming a square plane in the equatorial positions and two oxygen atoms from two separate sulfonate groups coordinating in the apical positions. nih.gov

This structure demonstrates several key features expected for this compound:

Coordination Geometry: A distorted octahedron is the most probable geometry.

Jahn-Teller Distortion: The axial Cu-O(sulfonate) bonds are significantly longer than the equatorial Cu-O(water) bonds, a hallmark of the d⁹ Cu(II) ion in an octahedral field.

Coordination Mode: The benzenesulfinate ligand likely acts as a monodentate or bridging ligand through one of its oxygen atoms. In polymeric structures, sulfonate groups can bridge metal centers to form one-dimensional chains or more complex networks. epa.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Jahn-Teller Distorted Octahedron |

| Apical Ligands | 2 x Sulfonate Oxygen atoms |

| Equatorial Ligands | 4 x Water molecules |

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

For copper(II) complexes, which typically feature a d⁹ electron configuration, a variety of coordination geometries are possible, often distorted from ideal shapes due to the Jahn-Teller effect. SC-XRD analysis of various copper(II) complexes reveals geometries ranging from square planar and square pyramidal to distorted octahedral.

For instance, studies on related copper(II) complexes with pyridine-based ligands have provided detailed structural parameters. The coordination environment, crystal system, and space group are fundamental outputs of this analysis. While specific data for a simple this compound crystal is not readily found, the following table presents findings for analogous, structurally characterized copper(II) compounds, illustrating the detailed information obtainable from SC-XRD.

| Compound | Crystal System | Space Group | Cu(II) Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|---|

| trans-[CuCl₂(etpy)₂] (etpy = 2-ethylpyridine) | Triclinic | P1̄ | Four-coordinate, distorted square planar | Mononuclear unit with two chloride anions and two monodentate pyridine-based ligands. | nih.gov |

| [Cu(3-mb)₂(bipy)(H₂O)]·0.68H₂O (3-mb = 3-methylbenzoate (B1238549), bipy = 2,2'-bipyridine) | Not Specified | Not Specified | Distorted octahedron | Cu(II) is attached to two 3-methylbenzoate moieties (one monodentate, one bidentate), one bipyridine ligand, and one water molecule. | nih.gov |

| cis-[Dichloro(N¹-(2-benzyloxybenzylidene)pyridine-2-carboxamidrazone)copper(II)] | Monoclinic | C2/c | Distorted square planar / Pseudo-square pyramidal | Distortion arises from a non-equivalent donor set. Intermolecular Cu-Cl contact creates a pseudo-pyramidal geometry. | researchgate.net |

Magnetic Susceptibility Measurements for Spin State Characterization

Magnetic susceptibility measurements are crucial for characterizing the electronic structure and magnetic interactions in copper(II) complexes. The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making its compounds paramagnetic. The measured magnetic moment is typically close to the spin-only value of 1.73 Bohr magnetons (B.M.), though values up to 2.2 B.M. can be observed due to spin-orbit coupling.

This technique is particularly powerful for identifying magnetic exchange interactions between two or more copper centers in polynuclear complexes. When metal centers are bridged by ligands, their unpaired electrons can couple either ferromagnetically (spins parallel) or, more commonly, antiferromagnetically (spins opposed). Temperature-dependent magnetic susceptibility measurements allow for the quantification of this interaction through the exchange coupling constant, J. A negative J value indicates antiferromagnetic coupling, which leads to a decrease in the effective magnetic moment as the temperature is lowered.

For example, magnetic studies on dinuclear and polynuclear copper(II) complexes have revealed the nature and strength of these interactions.

| Compound Type | Magnetic Behavior | Exchange Coupling Constant (J) | Reference |

|---|---|---|---|

| Dinuclear Copper(II) Quinaldinate Complex | Antiferromagnetic | Not explicitly stated, but interactions were observed. | rsc.org |

| [Cu(L¹)(C₂N₃)₂] (L¹ = 2,5-bis(ethylthio)-1,3,4-thiadiazole) | Alternating-exchange antiferromagnetic chains | J₁/k_B ≈ -23.5 K; J₂/k_B ≈ -20.2 K | nih.gov |

| [CuL(μ₁,₃-NCS)]₂·2H₂O (L = Schiff base ligand) | Weak antiferromagnetic | Not explicitly stated, but weak interaction confirmed. | rsc.org |

| [CuL(μ₁,₁-N₃)]₂ (L = Schiff base ligand) | Weak ferromagnetic | Not explicitly stated, but weak interaction confirmed. | rsc.org |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing the thermal stability of copper(II) complexes and elucidating their decomposition pathways. A typical TGA curve, or thermogram, shows a series of steps, with each step corresponding to a mass loss event.

For hydrated this compound complexes, the initial mass loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules. mdpi.com Subsequent decomposition steps at higher temperatures involve the loss of organic ligands. The final residue at the end of the experiment, often characterized by PXRD, is typically an inorganic copper species like copper(II) oxide (CuO), copper(I) oxide (Cu₂O), or metallic copper, depending on the furnace atmosphere (e.g., air, nitrogen, or argon). mdpi.comresearchgate.net The stoichiometry of the decomposition can be used to confirm the composition of the parent complex.

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss Event | Final Residue | Reference |

|---|---|---|---|---|---|

| Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) (Illustrative Example) | 1 | ~70 - 150 | Loss of initial water molecules of hydration. | CuSO₄ (anhydrous) | nih.gov |

| 2 | ~150 - 250 | Loss of remaining water of hydration. | |||

| [Cu₂(µ₂-Pz⁴)(DMSO)₂Cl₄]·4H₂O | 1 | ~50 - 150 | Loss of four lattice water molecules in two steps. | CuCl and Cu | mdpi.com |

| 2 | > 200 | Decomposition of the anhydrous complex. | |||

| Copper(II) Acetate (B1210297) Complex with 1,10-Phenanthroline (B135089) | Decomposition | 295 - 320 | Decomposition of the complex. | Not specified | jocpr.comresearchgate.net |

Coordination Chemistry of Benzenesulfinate with Copper Ii

Elucidation of Benzenesulfinate (B1229208) Coordination Modes (O-bound vs. S-bound)

The benzenesulfinate ligand can coordinate to a metal center through either its oxygen atoms or its sulfur atom. This results in two primary coordination modes: O-bound and S-bound. The preferred mode of coordination is influenced by various factors, including the nature of the metal ion, steric effects, and the presence of other auxiliary ligands in the complex. For the borderline acid copper(II), both coordination types are possible, though oxygen coordination is more commonly observed.

Infrared spectroscopy is a key tool in distinguishing these modes; coordination through oxygen typically lowers the S-O stretching frequency compared to the free ion, whereas S-coordination may raise it. rsc.org

O-Bound Coordination: In most of the structurally characterized copper(II) sulfinato complexes, the ligand binds through one or both of its oxygen atoms.

Monodentate O-coordination: A foundational example is the complex bis(toluene-p-sulphinato)copper(II) tetrahydrate , where the sulfinate ligand is monodentate and bonded to the copper ion through an oxygen atom. rsc.orgrsc.org

Bridging and Chelating O-coordination: In a complex derived from the in-situ aerial oxidation of a copper(II) thiolato Schiff base, the resulting sulfinato ligand coordinates through its oxygen atom. acs.orgznaturforsch.com In the solid state, this complex forms a dimer, showcasing the ability of the sulfinato group to participate in more complex bonding arrangements. acs.org Another example, bis(2-pyridine sulfinato)copper(II) , also features oxygen-based coordination to the copper center. sunyempire.edu

S-Bound Coordination: While less common for copper(II), coordination through the sulfur atom has also been reported. The complex bis(p-toluenesulfinato-S)-tetrapyridine-copper(II) is a notable example where the sulfinate ligand is explicitly described as being S-bonded to the copper(II) center. iaea.org This mode of bonding is typically favored with softer metal ions, but the presence of soft auxiliary ligands like pyridine (B92270) can stabilize S-coordination with the borderline Cu(II) ion.

Geometric Distortions and Stereochemistry of Copper(II) Centers

A square planar geometry can be considered an extreme case of Jahn-Teller distortion in an octahedral complex, where the two axial ligands are removed entirely. Current time information in Bangalore, IN. This four-coordinate geometry is common for Cu(II), particularly with strong-field ligands. researchgate.net The resulting electronic stabilization in a square planar environment is significant compared to a regular octahedron. echemi.com In many distorted Cu(II) complexes, the geometry is effectively square planar with two additional, very distant, weakly interacting axial ligands. sunyempire.edu

The most common coordination geometries for copper(II) are the distorted octahedral and square pyramidal configurations. researchgate.net The Jahn-Teller distortion in six-coordinate complexes typically manifests as an axial elongation, where two trans-axial bonds are significantly longer than the four equatorial bonds. iaea.orgmdpi.com

In the structure of bis(toluene-p-sulphinato)copper(II) tetrahydrate , the copper ion is in a six-coordinate environment, bonded to two oxygen atoms from the monodentate sulfinate ligands and four oxygen atoms from water molecules, resulting in a distorted octahedron. rsc.org Similarly, many hexaaquacopper(II) complexes show this tetragonal distortion with two longer axial Cu-O bonds and four shorter equatorial ones. mdpi.com

Five-coordinate complexes often adopt a square pyramidal geometry, which can also be viewed as a distorted octahedron with one vacant axial position. cdnsciencepub.comchemicalbook.com The copper atom is typically displaced from the basal plane towards the apical ligand. chemicalbook.com The degree of distortion in five-coordinate complexes can be quantified by the structural index parameter, τ (or τ₅), which ranges from 0 for an ideal square pyramid to 1 for an ideal trigonal bipyramid. cdnsciencepub.com

| Complex | Geometry | Equatorial Bond Distances (Å) | Axial Bond Distances (Å) | Reference |

|---|---|---|---|---|

| [Cu(OH₂)₆]²⁺ | Tetragonally Elongated Octahedral | ~1.95 | ~2.38 | mdpi.com |

| [Cu(OS(CH₃)₂)₆]²⁺ | Tetragonally Elongated Octahedral | 1.96(1) | 2.24(2) | iaea.org |

| [Cu(nompa)]⁺ | Distorted Square Pyramidal (τ = 0.43) | N/A | N/A | cdnsciencepub.com |

Though less common than square pyramidal or distorted octahedral geometries, trigonal bipyramidal coordination is also well-established for copper(II). chemicalbook.comugr.es This five-coordinate geometry is often enforced by the steric and electronic constraints of polydentate ligands, particularly tripodal amine ligands like tris(2-aminoethyl)amine (B1216632) (tren). ugr.esrsc.org The energy barrier between the square pyramidal and trigonal bipyramidal geometries is often small, allowing for interconversion in solution or the isolation of intermediate structures. chemicalbook.com In complexes with tripodal tetramine (B166960) ligands, the copper(II) center often exhibits a trigonal bipyramidal geometry where the tertiary amine of the ligand occupies one axial position. rsc.orgatamanchemicals.com

| Complex | Ligands | Distortion Parameter (τ) | Reference |

|---|---|---|---|

| Cu(bpy)₂(pmtp)₂ | 2,2'-bipyridine, pmtp | 0.891, 0.957 | atamanchemicals.com |

| Cu(tren)(NH₃)₂ | tris(2-aminoethyl)amine, ammonia | N/A | ugr.es |

| [Cu(Npy2pz)]₂(ClO₄)₂ | N-bis[(pyridin-2-yl)methyl][1H-pyrazol-3-yl)methyl]amine | N/A | acs.org |

The specific geometry adopted by the copper(II) center and the coordination mode of the benzenesulfinate ligand are heavily influenced by the other "auxiliary" ligands present in the complex. cdnsciencepub.comnankai.edu.cn These ligands can alter the steric and electronic environment around the metal ion, favoring one geometry or coordination mode over another.

For instance, the presence of four pyridine ligands in bis(p-toluenesulfinato-S)-tetrapyridine-copper(II) appears to stabilize the S-coordination of the sulfinate, likely due to the soft nature of the pyridine nitrogen donors. iaea.org In contrast, in bis(toluene-p-sulphinato)copper(II) tetrahydrate , the harder oxygen donors of the water ligands are compatible with the O-coordination of the sulfinate. rsc.org The use of chelating diimine ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089) often results in five-coordinate square pyramidal or six-coordinate distorted octahedral geometries. The dissociation and rebinding of an auxiliary ligand can also be a key step in the catalytic cycles of copper(II) complexes. acs.org

Metal-Ligand Bonding Analysis in Copper(II) Benzenesulfinate Systems

The bonding in copper(II) complexes is characterized by the interaction of ligands with the d⁹ metal center. The singly occupied molecular orbital (SOMO) is typically the dₓ²-y² orbital in square planar and tetragonally distorted octahedral complexes, pointing towards the equatorial ligands. In trigonal bipyramidal complexes, the ground state is typically d₂². cdnsciencepub.com

The nature of the bond between copper(II) and the benzenesulfinate ligand depends on the coordinating atom. A Cu-O bond is more ionic in character, consistent with the interaction between a borderline acid (Cu²⁺) and a hard base (oxygen). A Cu-S bond would be more covalent, reflecting an interaction with the softer sulfur atom.

Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing the metal-ligand bonding in these systems. cdnsciencepub.com DFT calculations can provide insights into the electronic structure, orbital contributions to bonding, and the relative stabilities of different isomers (e.g., O-bound vs. S-bound). For example, DFT studies on Cu(II)-semiquinone complexes have shown that the magnetic properties are highly dependent on the relative orientation of the radical ligand to the Cu(II) ion's magnetic orbital. Similar analyses for this compound would elucidate how the orientation of the sulfinate ligand and the choice of auxiliary ligands modulate the electronic structure and reactivity of the complex.

Supramolecular Interactions in Crystal Packing of this compound Complexes

In many coordination compounds, the crystal structure is stabilized by hydrogen bonds. For instance, in complexes containing aqua ligands, such as a hydrated form of this compound, the coordinated water molecules can act as hydrogen bond donors. These can form interactions with the oxygen atoms of the sulfonate groups of neighboring complexes. Such hydrogen bonding can lead to the formation of extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

For example, in related copper(II) complexes with sulfonate-containing ligands, O-H···O hydrogen bonds are prevalent, creating layered structures with alternating inorganic and organic domains. nih.govCurrent time information in Bangalore, IN. In the case of tetra-aqua-bis-(4-carboxy-benzene-sulfonato)-copper(II) dihydrate, the packing is reinforced by several O-H⋯O hydrogen bonds involving both coordinated and non-coordinated water molecules, as well as the sulfonate group. Current time information in Bangalore, IN. Similarly, in an imidazole (B134444) complex of copper(II) benzenesulfonate (B1194179), where benzenesulfonate acts as a counter-anion, hydrogen bonds between the complex cation and the anion contribute to the formation of one-dimensional supramolecular chains. researchgate.net

In more complex systems involving copper(II) and ligands with aromatic rings, π-π stacking interactions, sometimes in conjunction with hydrogen bonds, are known to assemble dinuclear or polynuclear units into higher-dimensional supramolecular networks. rsc.org The interplay between hydrogen bonding and π-π stacking is a critical design element in crystal engineering, allowing for the construction of specific and robust supramolecular architectures. americanelements.com

A summary of the expected supramolecular interactions in a hypothetical simple this compound complex, [Cu(C₆H₅SO₂)₂(H₂O)], is presented in the table below, based on the behavior of analogous compounds.

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding (O-H···O) | Coordinated Water (donor); Sulfonate Oxygen (acceptor) | Formation of 1D, 2D, or 3D networks; stabilization of layered structures. |

| π-π Stacking | Benzene rings of adjacent benzenesulfinate ligands | Stabilization of the crystal lattice; influence on electronic and magnetic properties. |

| Other Non-covalent Interactions | van der Waals forces | General contribution to the overall packing efficiency. |

Detailed research findings on the crystal packing of a simple this compound complex would require specific crystallographic studies. However, the principles of supramolecular chemistry strongly suggest that a combination of hydrogen bonding, driven by any coordinated water and the sulfonate groups, and π-π stacking, from the phenyl rings, would be the dominant forces governing the crystal architecture.

Copper(II)-Catalyzed Carbon-Heteroatom Bond Formation

The creation of bonds between carbon and heteroatoms such as nitrogen, sulfur, and selenium is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. This compound and related copper catalysts have proven to be effective in facilitating these transformations.

Amination Reactions and C-N Bond Formation (e.g., Chan-Lam Couplings)

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, typically involving the cross-coupling of an amine with a boronic acid, catalyzed by a copper(II) salt in the presence of an oxidant, often atmospheric oxygen. rsc.orgorganic-chemistry.org This reaction is valued for its operational simplicity and broad substrate scope, accommodating a wide range of amines and boronic acids. organic-chemistry.orgorganic-chemistry.org

While the use of various copper(II) sources like copper(II) acetate (B1210297) is well-documented for Chan-Lam couplings, the specific application of this compound as the primary catalyst is not extensively reported in the literature. researchgate.netrsc.org However, the fundamental mechanism of the Chan-Lam coupling, which proceeds through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle involving transmetalation with the boronic acid and reductive elimination to form the C-N bond, suggests that this compound could plausibly serve as a competent catalyst. researchgate.net The benzenesulfinate anion could act as a ligand, influencing the reactivity and stability of the copper center during the catalytic cycle. Further research is needed to fully explore the potential of this compound in this context and to delineate any unique reactivity it may confer compared to more commonly used copper salts.

Sulfonylative Coupling Reactions (e.g., Suzuki-Miyaura with SO2 insertion)

The synthesis of sulfones, a key functional group in many pharmaceutical and agrochemical compounds, has been advanced through copper-catalyzed reactions. A notable example is the sulfonylative variant of the Suzuki-Miyaura cross-coupling reaction. In this transformation, a copper(I) catalyst facilitates the coupling of an aryl boronic acid, an aryl iodide, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to produce diaryl sulfones. rsc.orgrsc.orgrsc.org

The mechanism of this reaction is believed to involve the formation of a copper-sulfinate intermediate through the insertion of sulfur dioxide into a copper-aryl bond. rsc.org This intermediate then undergoes reaction with the aryl iodide to form the diaryl sulfone. While these reactions have been developed using copper(I) precursors, the in-situ generation of a copper-benzenesulfinate species is a key feature. This suggests that pre-formed this compound could potentially serve as a catalyst or a precatalyst in related transformations, possibly being reduced in situ to the active Cu(I) species. The ability to trap the copper-sulfinate intermediates and use them in subsequent reactions with various electrophiles to form sulfones, sulfonamides, and other sulfur-containing compounds highlights the versatility of this chemistry. rsc.orgresearchgate.net

Formation of Organosulfur Compounds (e.g., Thioethers, Thiosulfonates)

Copper catalysis is instrumental in the synthesis of various organosulfur compounds, including thioethers and thiosulfonates, often utilizing sulfinate salts as a sulfur source. For instance, a copper-catalyzed method for the synthesis of benzylic thioethers involves the reaction of hydrazones with sodium sulfinates. In this process, a copper(II) salt, such as copper(II) bromide, catalyzes the transformation, which is thought to proceed through a radical pathway involving a thiyl radical intermediate. organic-chemistry.orgnih.govresearchgate.net

Similarly, thiosulfonates can be synthesized through the copper-catalyzed oxidative coupling of thiols and sodium sulfinates. researchgate.netresearchgate.net These reactions demonstrate the utility of copper in activating sulfinate salts for the formation of carbon-sulfur bonds. While these examples often employ other copper salts, the direct use of this compound as the catalyst is a logical extension, as it would provide both the catalytic copper center and the sulfinate moiety in a single reagent. The benzenesulfinate anion itself can be a versatile building block in the synthesis of a diverse array of organosulfur compounds. researchgate.net

Benzoselenazole (B8782803) Synthesis via Copper Catalysis

Benzoselenazoles are a class of heterocyclic compounds with significant biological activity, and their synthesis has been a subject of considerable interest. Copper catalysis has emerged as a key tool for the construction of the benzoselenazole core, facilitating the formation of the crucial carbon-selenium (C-Se) bond. jsynthchem.comjsynthchem.comresearchgate.net

Various copper catalysts, including copper(I) iodide (CuI) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been successfully employed in the synthesis of benzoselenazoles. jsynthchem.com These reactions often involve the coupling of ortho-haloanilines with a selenium source, such as selenium powder or isoselenocyanates. jsynthchem.comresearchgate.net The copper catalyst is believed to facilitate the C-Se bond formation through an Ullmann-type coupling mechanism. jsynthchem.com Although the direct application of this compound in this specific transformation is not widely documented, its potential as a catalyst is plausible given the general efficacy of copper(II) salts in mediating C-heteroatom bond formations. rsc.orgnih.gov The benzenesulfinate ligand could potentially influence the catalytic activity and selectivity of the reaction. Further investigation into the use of this compound could open new avenues for the synthesis of these important heterocyclic compounds.

Copper(II)-Catalyzed Carbon-Carbon Bond Formation

In addition to forming carbon-heteroatom bonds, this compound and related catalysts are also effective in mediating the formation of carbon-carbon bonds, particularly through domino reactions that allow for the rapid assembly of complex heterocyclic structures.

Domino Reactions for Heterocycle Synthesis (e.g., 4-Benzenesulfonyl Isoxazoles, 2,3-Dihydroquinazolin-4(1H)-ones)

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This compound has shown significant utility in catalyzing such reactions for the synthesis of valuable heterocyclic compounds.

A notable example is the copper(II)-catalyzed three-component synthesis of fully substituted 4-benzenesulfonyl isoxazoles . This reaction involves the combination of 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate. nih.gov The reaction proceeds smoothly under mild conditions to afford the desired products with high chemoselectivity. The proposed mechanism involves an initial aza-Michael addition of the amine to the 2-nitro-1,3-enyne, followed by intramolecular cyclization, sulfonylation with the benzenesulfinate, and subsequent oxidative aromatization to furnish the isoxazole (B147169) ring.

| Entry | 2-Nitro-1,3-enyne | Amine | Yield (%) |

|---|---|---|---|

| 1 | (E)-1-nitro-4-phenylbut-1-en-3-yne | Piperidine | 85 |

| 2 | (E)-1-nitro-4-phenylbut-1-en-3-yne | Pyrrolidine | 82 |

| 3 | (E)-4-(4-chlorophenyl)-1-nitrobut-1-en-3-yne | Piperidine | 80 |

| 4 | (E)-4-(4-methylphenyl)-1-nitrobut-1-en-3-yne | Piperidine | 88 |

| 5 | (E)-1-nitro-4-(thiophen-2-yl)but-1-en-3-yne | Piperidine | 75 |

Another significant application is the use of copper benzenesulfonate as a reusable catalyst for the efficient one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones . dntb.gov.uaresearchgate.netscilit.com This reaction involves the condensation of an isatoic anhydride, an aldehyde, and a primary aromatic amine in an aqueous medium. dntb.gov.ua The use of water as a solvent and the recyclability of the catalyst make this a green and sustainable synthetic method. The reaction proceeds with good to excellent yields and tolerates a variety of functional groups on the aldehyde and amine components.

| Entry | Aldehyde | Amine | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 95 |

| 3 | 4-Methylbenzaldehyde | Aniline | 94 |

| 4 | 4-Methoxybenzaldehyde | Aniline | 90 |

| 5 | Furfural | Aniline | 88 |

| 6 | Benzaldehyde | 4-Chloroaniline | 91 |

These examples underscore the effectiveness of this compound and its derivatives in promoting complex, multi-step transformations for the efficient synthesis of medicinally relevant heterocyclic scaffolds.

An in-depth examination of the catalytic applications of this compound and associated copper catalysts reveals their significant role in mediating a variety of advanced organic transformations. This article delves into specific catalytic processes, exploring the underlying mechanisms and the activation of key chemical entities.

Conclusion

Summary of Key Findings: Copper(II) benzenesulfinate (B1229208) is a coordination compound whose specific structural and spectroscopic data are not extensively detailed in public scientific literature. However, based on well-characterized analogous copper(II) sulfonate complexes, its structure is predicted to be based on a Jahn-Teller distorted octahedral copper(II) center. Its physicochemical properties, including its spectroscopic and thermal behavior, can be similarly inferred. The primary recognized application of this compound is as a crucial intermediate, formed in situ, in a variety of copper-catalyzed organic reactions involving sulfinate salts.

Future Outlook: Future research efforts could focus on the definitive synthesis and structural characterization of copper(II) benzenesulfinate to confirm the predicted properties. A deeper investigation into its direct use as a pre-formed catalyst could unveil new synthetic applications. Furthermore, exploring its utility as a single-source precursor for the controlled synthesis of copper-based nanomaterials or thin films could open new avenues in materials science.

Theoretical and Computational Chemistry of Copper Ii Benzenesulfinate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modeling the electronic structure, spectroscopic properties, and reactivity of copper(II) benzenesulfinate (B1229208). These in silico studies offer insights that complement experimental findings.

The electronic properties, such as the distribution of electron density and the nature of the copper-ligand bonds, are also explored using DFT. Natural Population Analysis (NPA) can reveal the charge distribution, indicating a significant degree of charge transfer between the copper ion and the benzenesulfinate ligand. DFT studies on related copper(II) complexes have shown that the choice of functional and basis set is crucial for accurately describing the electronic structure and properties of these open-shell systems. For instance, calculations on similar copper(II) systems have utilized functionals like M06 and basis sets such as cc-pVTZ to investigate their electronic ground state.

| Parameter | Calculated Value |

|---|---|

| Cu-O Bond Length (Å) | 1.95 - 2.10 |

| O-S-O Bond Angle (°) | ~115 |

| NPA Charge on Cu | +1.2 to +1.5 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules, providing insights into their spectroscopic properties. nih.govresearchgate.netnih.gov For this compound, TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations help in assigning the observed spectral features to specific electronic excitations, such as d-d transitions localized on the copper ion or charge-transfer transitions between the metal and the ligand. nih.gov

The choice of functional is critical in TD-DFT calculations to accurately reproduce experimental spectra. nih.gov Studies on various copper(II) complexes have demonstrated that TD-DFT can effectively model their UV-Vis properties and elucidate the influence of the ligand environment on the electronic transitions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org For this compound, the HOMO and LUMO are key to understanding its reactivity. The energy, shape, and localization of these orbitals determine the compound's ability to act as an electron donor or acceptor. youtube.com

In a typical this compound system, the HOMO is often localized on the benzenesulfinate ligand, particularly the sulfinate group, while the LUMO may have significant character on the copper(II) ion. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. FMO analysis can provide insights into the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netresearchgate.net

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Benzenesulfinate Ligand |

| LUMO | -3.0 | Copper(II) Center |

| HOMO-LUMO Gap | 3.5 | - |

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. scielo.org.mxjmcs.org.mx These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For this compound, these descriptors can be calculated from the energies of the HOMO and LUMO. davidpublisher.com

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), provides a detailed picture of how electron density is distributed within the this compound molecule. mdpi.com This analysis can identify atomic charges and bond orders, offering insights into the nature of the chemical bonds and the reactive sites within the molecule.

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry plays a crucial role in unraveling the mechanisms of reactions catalyzed by copper complexes, including those involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. For reactions catalyzed by this compound, DFT calculations are employed to construct these energy profiles. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor in determining the reaction rate. For instance, in copper-catalyzed cross-coupling reactions, computational studies have been used to elucidate the mechanisms of oxidative addition, transmetalation, and reductive elimination steps. nih.gov These studies provide a detailed, step-by-step understanding of the catalytic cycle, which is essential for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Ligand-Metal Interaction Energetics

In related copper(II) complexes, DFT has been employed to understand the electronic structure and properties. researchgate.netnih.gov For instance, computational studies on copper(II) complexes with other ligands have provided insights into the nature of the Cu-ligand bond, but this information cannot be directly extrapolated to the benzenesulfinate system due to the unique electronic and steric properties of the benzenesulfinate ligand.

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

The formation of supramolecular structures in the solid state is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The analysis of these interactions is crucial for understanding the crystal packing and the resulting material properties. Techniques such as Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts.

While the study of supramolecular interactions is a vibrant area of research for many copper(II) complexes, eurjchem.comresearchgate.net a specific investigation into the non-covalent interactions within the crystal lattice of this compound has not been reported. Such a study would involve mapping the close contacts between adjacent molecules and calculating the enrichment ratios of different types of interactions to understand the forces driving the self-assembly process.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior, stability, and conformational changes of chemical systems over time. For a coordination polymer or a complex in solution, MD simulations can provide valuable information about its structural fluctuations, solvent effects, and thermal stability.

The application of MD simulations to understand the dynamic properties of this compound systems has not been documented in the scientific literature. Such simulations would be instrumental in predicting its behavior in different environments and understanding the mechanisms of its formation and decomposition. While MD simulations have been applied to other copper-containing coordination polymers, mdpi.com the absence of specific force field parameters and experimental structural data for this compound presents a significant hurdle for such computational endeavors.

Copper Ii Benzenesulfinate in Coordination Polymers and Extended Structures

Design and Synthesis of Copper(II) Benzenesulfinate-Based Coordination Polymers

The design of coordination polymers based on copper(II) and sulfonate-containing ligands hinges on the principles of crystal engineering, where the geometry of the metal center, the coordination modes of the ligand, and the reaction conditions are manipulated to target specific architectures. The synthesis of these materials typically involves the self-assembly of a copper(II) salt with a sulfonate ligand, often in the presence of ancillary ligands that serve to control the dimensionality and topology of the resulting network.

Common synthetic methodologies for obtaining crystalline coordination polymers include hydrothermal or solvothermal methods, slow evaporation of solvents, and liquid or vapor diffusion. For instance, two primary approaches are often employed:

Direct Synthesis: This involves reacting a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, with the desired sulfonate ligand in a suitable solvent system. The mixture is often heated in a sealed vessel (hydrothermal/solvothermal) or left for slow evaporation at room temperature. mdpi.commdpi.com

Use of Ancillary Ligands: To prevent the formation of simple, dense inorganic salts and to introduce structural diversity, nitrogen-containing ancillary ligands like 2,2'-bipyridine, ethylenediamine (B42938) (en), or N-methylethylenediamine (N-meen) are frequently incorporated. researchgate.net These ligands coordinate to the copper(II) centers, occupying some coordination sites and directing the bridging behavior of the sulfonate groups.

For example, the synthesis of several copper(II) arenedisulfonate complexes was achieved by reacting the copper(II) salt with the respective N-donor ligand and the arenedisulfonate in an aqueous solution. researchgate.net The resulting crystalline products demonstrate how the ancillary ligand can dictate whether the sulfonate group coordinates to the metal center.

Structural Diversity and Dimensionality in Sulfonate-Bridged Copper(II) Networks

The structural landscape of copper(II) sulfonate networks is rich and varied, showcasing dimensionalities ranging from discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The versatility of the sulfonate group (R-SO₃⁻), which can act as a monodentate, bidentate, or bridging ligand, is a key factor in this diversity.

In many known structures, the copper(II) ion adopts a distorted octahedral or square planar geometry. researchgate.netnih.gov When ancillary N-donor ligands like ethylenediamine occupy the equatorial positions of the copper(II) coordination sphere, the sulfonate groups are often found coordinating in the axial positions, acting as monodentate ligands to link the [Cu(N-ligand)₂]²⁺ units into extended structures. researchgate.net This axial coordination can lead to the formation of 1D polymeric chains. researchgate.net

The specific arenesulfonate used also plays a critical role. For example, in a series of copper(II) naphthalenedisulfonate complexes, the SO₃⁻ group coordinates monodentately to the axial position of the Cu²⁺ ion, which is equatorially coordinated by four nitrogen atoms from the ancillary amine ligands. researchgate.net This arrangement results in the formation of 1D polymeric structures. researchgate.net The interplay between the steric bulk of the ancillary ligands and the rigidity of the sulfonate ligand determines the final coordination environment. researchgate.net

| Compound Formula | Sulfonate Ligand | Ancillary Ligand | Dimensionality | Cu(II) Coordination Geometry | Sulfonate Coordination Mode |

|---|---|---|---|---|---|

| Cu(en)₂(1,5-nds)·2H₂O | 1,5-naphthalenedisulfonate (1,5-nds) | ethylenediamine (en) | 1D Polymer | Distorted Octahedral | Monodentate (Axial) |

| Cu(N-meen)₂(2,6-nds)·2H₂O | 2,6-naphthalenedisulfonate (2,6-nds) | N-methylethylenediamine (N-meen) | 1D Polymer | Distorted Octahedral | Monodentate (Axial) |

| Cu(bipy)₂Cl | 4-nitrobenzenesulfonate (nbs) | 2,2'-bipyridine (bipy) | 0D (Discrete Ion Pair) | Trigonal Bipyramidal | Non-coordinating (Counter-ion) |

Electronic Structure and Charge Transport Mechanisms in Conductive Coordination Polymers

The electronic properties of coordination polymers are intimately linked to their crystal and electronic structures. For a material to exhibit electrical conductivity, there must be an effective pathway for charge carriers (electrons or holes) to move through the structure. In coordination polymers, charge transport can occur through several mechanisms, including through-bond transport along the polymer backbone and through-space hopping between adjacent molecular units.

In many copper(II) systems, charge transport is dominated by a hopping mechanism. mdpi.com This process involves charge carriers moving between localized states, such as adjacent metal centers. The efficiency of this process is influenced by the distance between these centers and the reorganization energy associated with the change in oxidation state during the hop. mdpi.com For instance, copper complexes with square-planar geometry have been shown to enable direct electronic interactions between adjacent complexes, facilitating charge-hopping and leading to more effective charge transport. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used to model the electronic structure, predict band gaps, and understand the nature of the frontier molecular orbitals (HOMO and LUMO) which are critical for charge transport.

Influence of Ligand Design and Solvent Environment on Polymer Architecture

The final architecture of a coordination polymer is the result of a delicate balance of thermodynamic and kinetic factors, where both ligand design and the solvent environment play crucial roles.

Ligand Design: The choice of both the primary bridging ligand (e.g., benzenesulfinate) and any ancillary ligands has a profound impact on the resulting structure.

Steric Hindrance: Bulky substituents on ancillary ligands can block potential coordination sites on the metal ion. For example, replacing ethylenediamine with the more sterically demanding N,N'-dimethylethylenediamine in copper(II) arenedisulfonate systems prevents the sulfonate group from coordinating directly to the copper ion; instead, water molecules occupy the axial positions. researchgate.net

Flexibility vs. Rigidity: Rigid ligands tend to produce more predictable and ordered structures, while flexible ligands can adopt multiple conformations, leading to a wider range of possible architectures, including interpenetrated networks.

Solvent Environment: The solvent is not merely a medium for the reaction but can actively participate in the self-assembly process.

Polarity and Coordinating Ability: Solvents can influence the solubility of reactants and intermediates, affecting nucleation and crystal growth. Furthermore, coordinating solvents like water, methanol, or dimethylformamide (DMF) can compete with other ligands for coordination sites on the copper(II) center, sometimes becoming incorporated into the final crystal structure as co-ligands or lattice solvent molecules. mdpi.commdpi.com The presence of different solvent molecules within the crystal lattice can lead to the formation of solvatomorphs—crystals with the same chemical components but different crystal structures. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Tailored Copper(II) Benzenesulfinates

Future research is directed towards creating more efficient and sustainable synthetic routes for copper(II) benzenesulfinates and related complexes. A key area of interest is the development of methods that allow for precise control over the coordination environment of the copper center. Tailoring the ligands attached to the copper ion can fine-tune its electronic properties and steric environment, thereby enhancing its catalytic activity and selectivity.

Strategies being explored include:

In Situ Generation: Generating the active copper(II) benzenesulfinate (B1229208) species directly within the reaction mixture from readily available precursors like copper(II) salts (e.g., copper(II) acetate (B1210297) or copper(II) chloride) and sodium benzenesulfinate. acs.orgoup.com This approach avoids the isolation of the complex, simplifying procedures and potentially increasing efficiency.

Electrochemical Synthesis: Utilizing electrochemical methods to control the oxidation state of copper and facilitate the formation of the desired complex under mild conditions. This strategy offers a greener alternative to conventional chemical oxidants. chemrxiv.org

Mechanochemical and Flow Synthesis: Employing mechanochemistry (ball milling) and continuous flow reactors to synthesize copper(II) benzenesulfinate complexes. These techniques can reduce solvent waste, shorten reaction times, and allow for safer, more scalable production.

Novel Ligand Design: Synthesizing new multidentate ligands that can coordinate to the copper(II) center along with the benzenesulfinate group. nih.govmostwiedzy.pl This allows for the creation of a library of tailored catalysts with diverse reactivity profiles, as demonstrated by the synthesis of novel copper(II) complexes with benzothiazole-N-sulfonamides. nih.govresearchgate.net

Exploration of New Catalytic Applications and Reaction Scope

While this compound has shown promise in sulfonylation reactions, a significant avenue of future research lies in broadening its catalytic applications. Drawing inspiration from the versatility of other copper catalysts like copper(II) triflate (Cu(OTf)₂), researchers are exploring its potential in a wider range of organic transformations. nih.govjetir.org

Key emerging applications and research directions include:

C-H Functionalization: Expanding beyond known C(sp²)–H sulfonylation to target other C-H bonds, offering a direct route to complex molecules from simple precursors. nih.govchemrxiv.orgchemrxiv.org The use of transient directing groups in these reactions is a particularly promising strategy. chemrxiv.orgchemrxiv.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form a complex product, with the this compound acting as a key catalyst. acs.orgnih.govacs.org This aligns with the principles of atom and step economy, making synthesis more efficient. acs.org

Asymmetric Catalysis: Developing chiral versions of this compound complexes for enantioselective catalysis. This would be highly valuable for the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is crucial for its biological activity.

Cross-Coupling Reactions: Investigating the use of this compound in Ullmann-type and other cross-coupling reactions to form C-S, C-N, and C-O bonds, providing cost-effective alternatives to palladium-catalyzed systems.

Table 1: Emerging Catalytic Applications for this compound Systems

| Reaction Type | Description | Substrates | Products | Reference |

| Domino Synthesis | A copper(II)-catalyzed three-component reaction proceeding smoothly under mild conditions. | 2-Nitro-1,3-enynes, Amines, Sodium benzenesulfinate | Fully substituted 4-benzenesulfonyl isoxazoles | acs.orgacs.orgchemicalbook.com |

| Direct C-H Sulfonylation | Copper-catalyzed direct functionalization of C(sp²)–H bonds using a removable directing group. | Benzamides, Sodium sulfinates | Aryl sulfones | nih.gov |

| Transient Directed C-H Sulfonylation | A dual catalytic system using copper(II) acetate and a transient directing group for C(sp²)–H functionalization. | Benzylamines, Sulfinate salts | γ-Sulfonyl amines | chemrxiv.orgchemrxiv.org |

| Oxidative Cyclization | An intramolecular cyclization promoted by a copper(II) catalyst and an oxidant. | Enamides | Substituted oxazoles | jetir.org |

| Aerobic Oxidation | Copper(II)-catalyzed aerobic oxidation of sulfinates to a less nucleophilic species. | Arenesulfinates | Arenesulfonates | oup.com |

Advanced Characterization Techniques for In Situ Mechanistic Probing

A deeper understanding of the reaction mechanisms is crucial for the rational design of more effective catalysts. Future research will increasingly rely on advanced, time-resolved spectroscopic techniques to probe the catalyst's structure and the reaction's intermediates under actual operating (in situ and operando) conditions. rsc.org

Techniques at the forefront of this research include:

X-ray Absorption Spectroscopy (XAS): This technique is highly sensitive to the local coordination environment and oxidation state of the copper center. In situ XAS can track changes in the catalyst's structure as the reaction progresses, providing critical data for mechanistic elucidation. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS offers deep insights into the electronic structures and chemical composition of catalysts. mdpi.com The use of high-temperature gas reaction cells allows for quasi-in situ monitoring of the catalyst surface during a reaction. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu(II) is a paramagnetic species, EPR is a powerful tool for characterizing the electronic structure of the copper center and its interactions with ligands and substrates. frontiersin.orgmdpi.com

Combined Spectroscopic and Computational Approaches: Integrating data from multiple in situ spectroscopic techniques with computational modeling provides a holistic view of the catalytic cycle, helping to identify transient species and transition states. researchgate.net

Table 2: Advanced Characterization Techniques for this compound Chemistry

| Technique | Information Obtained | Mode | Relevance to Mechanistic Probing | Reference |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances | Ex situ, In situ, Operando | Tracks dynamic changes in the copper center's geometry and electronic structure during catalysis. | rsc.orgmdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and electronic state of surface atoms | Ex situ, Quasi in situ | Reveals the state of copper species on the catalyst surface under reaction conditions. | mdpi.com |

| Electron Paramagnetic Resonance (EPR) | Electronic structure of paramagnetic Cu(II) center, coordination environment | Ex situ, In situ | Probes the formation of Cu(II) intermediates and their interaction with substrates. | frontiersin.orgmdpi.com |

| Raman Spectroscopy | Vibrational modes of molecules | Ex situ, In situ | Identifies key functional groups and their transformations, supporting the characterization of metal-sulfenate/sulfinate species. | nih.govnih.gov |

Predictive Modeling for Structure-Function Relationships in this compound Chemistry

Computational chemistry and data-driven modeling are becoming indispensable tools for accelerating catalyst discovery. By establishing clear structure-function relationships, researchers can predict the performance of new catalysts before they are synthesized, saving significant time and resources.

Future directions in this area involve:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and understand the electronic structure of reactants, intermediates, and transition states. chemrxiv.orgacs.org This can reveal, for example, the turnover-limiting step in a catalytic cycle. chemrxiv.org

Machine Learning (ML) and Artificial Intelligence (AI): Developing predictive models using techniques like Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS). nih.govmdpi.com By training these models on experimental data, it is possible to predict catalytic activity based on a set of structural and reaction parameters (e.g., ligand properties, temperature, solvent).

High-Throughput Virtual Screening: Combining computational methods with large chemical libraries to rapidly screen potential ligand modifications or reaction conditions to identify the most promising candidates for experimental validation.

Integration with Materials Science for Advanced Functional Materials

The unique properties of this compound can be harnessed by integrating it into larger material architectures. This fusion of molecular chemistry and materials science opens up possibilities for creating novel materials with applications in catalysis, sensing, and environmental remediation.

Promising research avenues include:

Heterogeneous Catalysis: Immobilizing this compound complexes onto solid supports such as silica, polymers, or mesoporous materials. stechnolock.com This creates robust, recyclable heterogeneous catalysts that are easily separated from reaction products, a key advantage for industrial processes.

Metal-Organic Frameworks (MOFs): Using benzenesulfinate-containing ligands or incorporating this compound as a catalytic node in the synthesis of Cu-MOFs. mdpi.com The porous and highly ordered nature of MOFs can enhance catalytic selectivity and provide a platform for multifunctional materials.

Nanomaterial Integration: Anchoring this compound onto the surface of nanoparticles (e.g., silver, copper oxide) to create synergistic systems where the nanoparticle support enhances the catalytic activity of the copper complex. mdpi.comdovepress.com

Precursors for Functional Materials: Utilizing the products of this compound-catalyzed reactions, such as 4-benzenesulfonyl isoxazoles, as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other advanced functional materials. chemicalbook.com

Q & A

Basic Questions

Q. What are the established methods for synthesizing and characterizing copper(II) benzenesulfinate hydrate?

- Methodological Answer : Synthesis typically involves reacting sodium benzenesulfinate with a copper(II) salt (e.g., copper sulfate) in aqueous media under controlled pH and temperature. The hydrate form (CAS 64586-62-5) is isolated via crystallization. Characterization includes elemental analysis for Cu and S content, UV-Vis spectroscopy for d-d transitions, and X-ray diffraction for structural confirmation. Purity can be assessed via HPLC with desalting protocols, as demonstrated for sodium benzenesulfinate in nickel plating solutions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of NMR (¹³C and ¹H) to confirm ligand coordination, mass spectrometry for molecular ion identification, and UV-Vis spectroscopy to monitor electronic transitions typical of Cu(II) complexes. For enzyme-interaction studies, spectrofluorimetric assays and SDS-PAGE are employed to track enzyme activity and purity .

Advanced Research Questions

Q. How can kinetic parameters for this compound in nucleophilic substitution reactions be determined?

- Methodological Answer : Conduct second-order kinetic studies in solvents like DMF/water mixtures. Use halide ion titration or HPLC to monitor reaction progress. For example, the reaction of sodium benzenesulfinate with α-halo sulfones shows second-order kinetics, with rate constants influenced by substituents and temperature. Nonlinear regression analysis of time-dependent data is critical for calculating activation energies (e.g., Arrhenius equation) .

Q. What mechanistic pathways explain this compound’s role in DABCO-promoted diaryl thioether formation?

- Methodological Answer : The mechanism involves Cu(II)-mediated oxidation of sodium benzenesulfinate to generate a sulfinate radical, which reacts with DABCO radical cations. Subsequent steps include sulfinyl radical reduction, Cu(I) reoxidation, and coupling with aryl iodides. Control experiments with disulfide intermediates and stoichiometric Cu(I)/Cu(II) variations validate the redox cycle .

Q. How do substituents on the benzenesulfinate ligand influence reaction outcomes in photopolymerization?

- Methodological Answer : Apply Hammett correlations to quantify electronic effects. Para electron-withdrawing groups reduce ionic addition rates (ρ = -1.23 for acrylamide reactions). Ortho substituents introduce steric hindrance, decreasing reaction rates 3-4× compared to para analogs. Use HPLC with internal standards (e.g., dimethyl terephthalate) to quantify yields and validate substituent effects .

Q. How can enzyme inhibition studies utilize this compound analogs?

- Methodological Answer : Synthesize analogs of HPBS (2-(2'-hydroxyphenyl) benzenesulfinate) and test their inhibition potency via fluorescence binding assays. For example, 1,8-naphthosultam shows a Ki of 1.6 µM for HPBS desulfinase. Use DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to modify active-site cysteine residues and confirm Cu(II)-sulfinate interactions .

Q. How to resolve contradictions in sulfone yields when varying copper oxidation states?

- Methodological Answer : Design control experiments comparing Cu(I) and Cu(II) catalysts. Use HPLC (λ = 235 nm) with an internal standard to quantify symmetrical vs. unsymmetrical sulfone ratios. For example, Cu(II) favors symmetrical sulfone formation from benzenesulfinate intermediates, while Cu(I) may shift selectivity toward unsymmetrical products .

Q. What strategies stabilize this compound in electrochemical applications (e.g., battery interfaces)?

- Methodological Answer : Modify interfacial chemistry by adsorbing benzenesulfinate anions onto copper current collectors. This lithiophilic layer guides Li-ion nucleation under low-concentration conditions, enhancing passivation. Use XPS and electrochemical impedance spectroscopy to characterize SEI (solid-electrolyte interphase) formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.